1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene
Description
Properties
IUPAC Name |
1-[(E)-2-methoxyethenyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-14-7-6-8-2-4-9(5-3-8)10(11,12)13/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQMISIKLCJQFD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyethene under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene group to an ethane group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The trifluoromethyl group (-CF₃) enhances electron-withdrawing capacity, stabilizing intermediates in cross-coupling reactions compared to electron-donating groups like -OCH₃ .
Physicochemical Properties
- Melting Points: Trifluoromethylated aromatics generally exhibit higher melting points than non-fluorinated analogs. For instance, phenyl[4-(trifluoromethyl)phenyl]methanone melts at 114–116°C , whereas non-fluorinated benzophenones typically melt below 100°C.
- Solubility : The -CF₃ group increases hydrophobicity, reducing aqueous solubility compared to methoxy or nitro-substituted ethenes .
Biological Activity
1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene is a compound of growing interest in the fields of medicinal and organic chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group which enhances its lipophilicity, allowing for better penetration through biological membranes. This property is crucial for its interaction with various biological targets, including enzymes and receptors, leading to diverse biological effects.
The compound's mechanism of action primarily involves:
- Interaction with Enzymes : It modulates the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, affecting cellular signaling pathways.
- Oxidative and Reductive Reactions : It can undergo oxidation to form ketones or carboxylic acids, or reduction to yield 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethane, which might exhibit different biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The presence of the trifluoromethyl group is believed to enhance its efficacy against certain bacterial strains.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit inflammatory mediators, thus providing therapeutic potential in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported in the micromolar range, indicating promising anticancer potential .
- Mechanistic Insights : Flow cytometry analysis revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways. This suggests a mechanism where the compound not only inhibits proliferation but also promotes programmed cell death .
- Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications to the phenyl ring significantly affect biological activity. For instance, introducing electron-withdrawing groups at specific positions enhanced potency against cancer cell lines .
Data Table: Biological Activity Summary
| Activity Type | Target Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.48 - 5.13 | Induces apoptosis via caspase activation |
| HCT-116 | 0.19 - 1.54 | Modulates cell cycle progression | |
| Antimicrobial | Various Bacteria | Not specified | Disruption of bacterial membrane integrity |
| Anti-inflammatory | Inflammatory Models | Not specified | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene, and how can regioselectivity challenges be addressed?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the trifluoromethylphenyl group. Protect the methoxy group during synthesis to avoid undesired side reactions. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity, as demonstrated in aryl-ethene syntheses . Characterization via HPLC and GC-MS can validate purity and regiochemical outcomes.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology : Combine and NMR to confirm the trifluoromethyl group’s position and the ethenyl configuration. Use UV-Vis spectroscopy to assess conjugation effects, and IR spectroscopy to identify methoxy C-O stretches. X-ray crystallography can resolve ambiguities in stereochemistry, as seen in structurally related aryl-ethenes .
Advanced Research Questions
Q. How can contradictory NMR data regarding the ethenyl group’s E/Z configuration be resolved?
- Methodology : Perform NOESY or ROESY experiments to detect spatial proximity between ethenyl protons and adjacent groups. Compare experimental chemical shifts with DFT-calculated values for both configurations. Cross-validate with vibrational circular dichroism (VCD) if chirality is suspected .
Q. What strategies can elucidate the compound’s potential aggregation-induced emission (AIE) properties?
- Methodology : Conduct photoluminescence studies in varying solvent polarities and aggregate states. Compare emission intensity in dilute solutions versus solid or nanoparticle forms. Use time-resolved fluorescence to probe excited-state dynamics. Reference AIE mechanisms from analogous π-conjugated systems with bulky substituents .
Q. How does the trifluoromethyl group’s position influence reactivity in cross-coupling or electrophilic substitution reactions?
- Methodology : Perform kinetic studies using model reactions (e.g., bromination or Sonogashira coupling) to compare para- versus meta-substituted derivatives. Analyze Hammett substituent constants (, ) to quantify electronic effects. Computational modeling (DFT) can map electron density distributions and predict reactive sites .
Q. What experimental designs are recommended for assessing metabolic stability in preclinical drug development?
- Methodology : Incubate the compound with liver microsomes or hepatocytes, and monitor degradation via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS). Compare stability across species (e.g., human vs. rat microsomes) to predict pharmacokinetic profiles. Reference protocols for structurally similar trifluoromethyl-containing drug candidates .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
